1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane
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Overview
Description
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of three 2-(methylsulfanyl)ethyl groups attached to the triazine ring
Preparation Methods
The synthesis of 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane typically involves the reaction of triazine derivatives with 2-(methylsulfanyl)ethyl groups. One common method involves the use of 1,3,5-triazine as a starting material, which undergoes nucleophilic substitution reactions with 2-(methylsulfanyl)ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane involves its ability to form stable complexes with metal ions. The sulfur atoms in the 2-(methylsulfanyl)ethyl groups act as ligands, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various applications, including catalysis and radiopharmaceuticals.
Comparison with Similar Compounds
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane can be compared with other similar compounds, such as:
1,3,5-Triazine: The parent compound, which lacks the 2-(methylsulfanyl)ethyl groups.
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazacyclododecane: A similar compound with a larger ring size and different coordination properties.
1,4,7,10-Tetrakis[2-(methylsulfanyl)ethyl]-1,4,7,10-tetrazacyclododecane: Another related compound with four 2-(methylsulfanyl)ethyl groups and a different ring structure. The uniqueness of this compound lies in its specific ring size and the presence of three 2-(methylsulfanyl)ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
820241-34-7 |
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Molecular Formula |
C12H27N3S3 |
Molecular Weight |
309.6 g/mol |
IUPAC Name |
1,3,5-tris(2-methylsulfanylethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C12H27N3S3/c1-16-7-4-13-10-14(5-8-17-2)12-15(11-13)6-9-18-3/h4-12H2,1-3H3 |
InChI Key |
GZKLDLFFKKDVMM-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1CN(CN(C1)CCSC)CCSC |
Origin of Product |
United States |
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